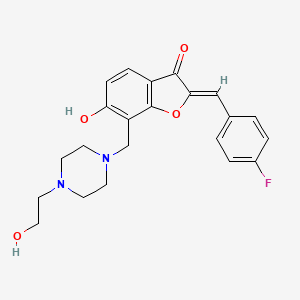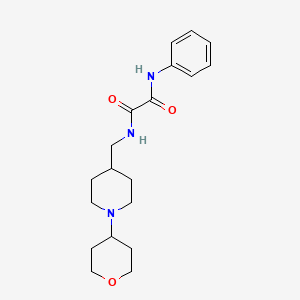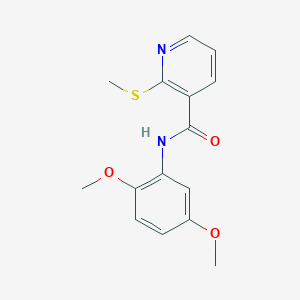![molecular formula C21H21NO3 B2713535 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide CAS No. 923120-96-1](/img/structure/B2713535.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide, also known as BPC157, is a synthetic peptide that has been extensively studied for its potential therapeutic properties. It is a derivative of the body's own compound, the gastric juice protein BPC, and has been shown to have a wide range of biological effects.
Scientific Research Applications
Chemoselective Acetylation in Synthesis
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide has been used as an intermediate in the synthesis of antimalarial drugs through chemoselective acetylation processes. The study by Magadum and Yadav (2018) demonstrated the process optimization, mechanism, and kinetics of chemoselective monoacetylation using immobilized lipase, emphasizing its role in the natural synthesis pathway of antimalarial drugs (Magadum & Yadav, 2018).
Antimicrobial and Antioxidant Properties
Research on coumarin derivatives, including structures similar to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide, has shown significant antioxidant activity. Kadhum et al. (2011) synthesized new coumarins and tested their antioxidant activity against established standards, highlighting their potential in medicinal chemistry and drug development (Kadhum et al., 2011).
Neuroprotective Effects
A study by Sameem et al. (2017) on novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, structurally related to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide, revealed significant neuroprotective effects against oxidative stress, offering insights into the potential therapeutic applications of these compounds (Sameem et al., 2017).
Antibacterial Effects
Behrami and Dobroshi (2019) explored the antibacterial activity of 4-hydroxy-chromen-2-one derivatives, indicating the potential of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide and similar compounds in combating bacterial infections (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-17-18(24)12-19(25-20(17)11-16)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJFFNFNOJIEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)



![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)
![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)

![N-(2,5-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2713471.png)
![4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2713472.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)
![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713475.png)